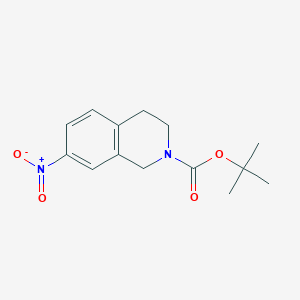

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B180797

Key on ui cas rn:

171049-42-6

M. Wt: 278.3 g/mol

InChI Key: MUWKVARUMOGZBW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05866612

Procedure details

A solution of 10.5 g (78.8 mmol) of 1,2,3,4-tetra-hydroisoquinoline in 55 ml of concentrated H2SO4 at 0° C. was treated with 10 g (98.9 mmol, 1.25 equiv) and warmed to 25° C. After stirring for 48 h, ice was added followed by NH4OH. The aqueous layer was extracted with CH2Cl2, and the combined organics were dried (MgSO4), filtered, and concentrated to a volume of 100 ml. The solution was treated with 80 ml of 1M HCl in Et2O followed by Et2O. A solid was collected and recrystallized from H2O/acetone to give 6.0 g (36%) of 7-nitro-1,2,3,4-tetrahydroisoquinolineoHCl. A solution of 1.0 g (4.7 mmol) of 7-nitro-1,2,3,4-tetrahydroisoquinolineoHCl in 58 ml of THF was treated with 29 ml of saturated NaHCO3 followed by 1.02 g (4.7 mmol, 1 equiv) of BOC2O. After stirring overnight, the reaction was diluted with H2O and extracted with Et2O. The combined organic layers were dried (MgSO4), filtered, and concentrated in vacuo. Pufication by flash silica gel column chromatography eluting with hexanes/Et2O (2:1) provided 1.08 g (83%) of N-tert-butoxycarbonyl-7-nitro-1,2,3,4-tetra hydroisoquinoline. A solution of 1.08 g (3.88 mmol) of the above nitroaromatic in 50 ml of EtOAc was treated with 100 mg of 10% palladium on carbon and placed on a Parr hydrogenator under H2 until gas consumption ceased. The reaction was filtered through a pad of silica gel washing with EtOAc, and the filtrate was concentrated in vacuo to give 964 mg of an intermediate aniline that was used immediately in the next reaction. The title compound was prepared as in example 21 using 0.964 g (3.88 mmol) of the above aniline and intermediate C. After EtOH removal, 10 ml of 1,4-dioxane was added followed by 0.75 ml of 5.9M HBr in AcOH. Afer stirring 5 min Et2O was added, and a solid was collected. Recrystallization from MeoH/EtOAc provided 530 mg (39%) of title compound as a white solid: mp undefined; 1H NMR (D2O, 300 MHz) δ 7.29 (d, 1 H, J=8.4 Hz), 7.12 (d, 1 H, J=8.4 Hz), 7.06 (br s, 1 H), 4.27 (s, 2 H), 3.41 (t, 2 H, J=6.6 Hz), 3.02 (t, 2 H, J=6.6 Hz), 2.26 (s, 3 H).

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.[NH4+:11].[OH-:12].C([O-])(O)=O.[Na+].[O:18](C(OC(C)(C)C)=O)[C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=O.[OH2:33]>OS(O)(=O)=O.C1COCC1>[C:22]([O:21][C:19]([N:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][C:8]([N+:11]([O-:33])=[O:12])=[CH:7][CH:6]=2)[CH2:1]1)=[O:18])([CH3:25])([CH3:24])[CH3:23] |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1NCCC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

55 mL

|

|

Type

|

solvent

|

|

Smiles

|

OS(=O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[OH-]

|

Step Three

|

Name

|

|

|

Quantity

|

1.02 g

|

|

Type

|

reactant

|

|

Smiles

|

O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 48 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ice was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with CH2Cl2

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organics were dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a volume of 100 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was treated with 80 ml of 1M HCl in Et2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solid was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from H2O/acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 6.0 g (36%) of 7-nitro-1,2,3,4-tetrahydroisoquinolineoHCl

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring overnight

|

|

Duration

|

8 (± 8) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with Et2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic layers were dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

WASH

|

Type

|

WASH

|

|

Details

|

Pufication by flash silica gel column chromatography eluting with hexanes/Et2O (2:1)

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(=O)N1CC2=CC(=CC=C2CC1)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.08 g | |

| YIELD: PERCENTYIELD | 83% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |